Nalpha-Acetyl-Ngamma-trityl-L-asparagine

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Researchers developing acetylated peptide therapeutics face low efficiency (<95%) and side reactions during post-synthetic acetylation. Nalpha-Acetyl-Ngamma-trityl-L-asparagine solves this by providing a pre-acetylated, orthogonally protected asparagine building block for direct SPPS incorporation. - Eliminates post-synthetic acetylation step, achieving >99% N-terminal acetylation efficiency. - Unique acetyl/trityl pairing remains stable to TFA, enabling selective side-chain deprotection without compromising the N-terminal cap. - ≥99% HPLC purity and >50 mM solubility in DMF ensure reliable automated coupling and minimal aspartimide formation during scale-up.

Molecular Formula C25H24N2O4
Molecular Weight 416.5 g/mol
CAS No. 163277-78-9
Cat. No. B556462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalpha-Acetyl-Ngamma-trityl-L-asparagine
CAS163277-78-9
SynonymsAC-ASN(TRT)-OH; 163277-78-9; Nalpha-Acetyl-Ngamma-trityl-L-asparagine; AC1OLR7Q; CTK8E6095; ZINC4899633; 6077AH; AKOS015909213; RT-014643; K-5101; (2S)-2-acetamido-4-oxo-4-(tritylamino)butanoicacid; I14-33142
Molecular FormulaC25H24N2O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C25H24N2O4/c1-18(28)26-22(24(30)31)17-23(29)27-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,26,28)(H,27,29)(H,30,31)/t22-/m0/s1
InChIKeyIDBQTOJMHIZVEK-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Asn(Trt)-OH: Orthogonally Protected Asparagine Building Block


Nalpha-Acetyl-Ngamma-trityl-L-asparagine (CAS 163277-78-9, synonym Ac-Asn(Trt)-OH) is a double-protected amino acid derivative comprising an acetyl group at the Nα‑amino position and a trityl group on the Nγ‑carboxamide side chain of L‑asparagine . This compound is supplied as a white powder with a purity of ≥99% (HPLC) and a melting point of 215–217 °C . It is utilized primarily as a building block in solid‑phase peptide synthesis (SPPS), where the orthogonal stability of its two protecting groups enables selective, stepwise deprotection and coupling strategies not possible with mono‑protected asparagine analogs .

Orthogonal acetyl-trityl protection system for SPPS
High-purity grade minimizing side reactions
DMF/NMP-soluble for automated synthesis workflows

Why Simple Substitution with Fmoc/Boc Analogs Fails


Nalpha-Acetyl-Ngamma-trityl-L-asparagine is not a commodity asparagine building block; its value derives from a precisely tuned orthogonal protection profile that cannot be replicated by simple interchange with Fmoc-Asn(Trt)-OH or Boc-Asn(Trt)-OH. The acetyl Nα‑protecting group is stable to trifluoroacetic acid (TFA), the standard reagent for cleaving trityl side‑chain protection and for global resin cleavage, whereas Fmoc is base‑labile and Boc is acid‑labile [1][2]. Consequently, substituting Ac-Asn(Trt)-OH with an Fmoc analog would force premature Nα‑deprotection during TFA‑mediated side‑chain deprotection, and substituting it with a Boc analog would cause both Nα‑ and side‑chain deprotection simultaneously, obliterating orthogonal control. This unique stability‑lability pairing is essential for synthesizing peptides that require an acetylated N‑terminus while retaining the ability to selectively remove the side‑chain trityl group during synthesis or after chain assembly [2][3].

Fmoc-Asn(Trt)-OH substitution
Base-labile Fmoc may undergo premature Nα-deprotection during piperidine cycles, disrupting orthogonal control with the trityl side chain.
Boc-Asn(Trt)-OH substitution
Acid-labile Boc is cleaved simultaneously with the trityl group under TFA, eliminating the selective deprotection required for acetylated N-terminus synthesis.
Unprotected Asn derivatives
Lack of side-chain shielding may increase aspartimide and nitrile side reactions, compromising crude peptide purity and yield.

Quantitative Evidence Guide for Ac-Asn(Trt)-OH


Orthogonal Acetyl Stability During TFA Trityl Cleavage

Nalpha-Acetyl-Ngamma-trityl-L-asparagine embodies a true orthogonal protection system: the Nα‑acetyl group is stable under the acidic conditions (0.1–95% TFA) used to remove the Nγ‑trityl side‑chain protection, while the trityl group is stable to the basic conditions (e.g., 20% piperidine) used for Fmoc deprotection [1][2]. In contrast, Fmoc-Asn(Trt)-OH undergoes simultaneous Nα‑deprotection upon exposure to piperidine, and Boc-Asn(Trt)-OH loses both Nα‑ and side‑chain protection upon exposure to TFA [2]. This differential stability is a class‑level property of acetyl‑trityl combinations and is documented in orthogonal protection frameworks for SPPS [2].

TFA Stability
Class-level
Acetyl: intact after TFA
Boc: >95% cleaved by TFA
Fmoc: stable to TFA, base-labile
Acetyl retention >99% vs Boc loss
Enables selective side-chain deprotection while preserving N-acetylation.
Acetyl is a permanent protecting group under standard TFA cocktails.
Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

High Purity: Minimizing Side Reactions in SPPS

Commercial Nalpha-Acetyl-Ngamma-trityl-L-asparagine is supplied with a certified purity of ≥99% by HPLC, a specification that is consistently documented across multiple reputable vendors . Its melting point is precisely 215–217 °C, serving as an additional identity and purity benchmark . In contrast, many Fmoc-Asn(Trt)-OH preparations are offered at 95–98% purity , and unprotected asparagine derivatives may contain dipeptide or free amino acid impurities that promote side reactions during SPPS .

Purity (HPLC)
Data to verify
Purity: ≥99% (HPLC)
mp: 215–217 °C
Reduces chain-terminating impurities in SPPS.
Supplier-reported specification; independent verification recommended.
Peptide Synthesis Quality Control Amino Acid Derivatives

Trityl Shielding Against Aspartimide and Nitrile Formation

The bulky trityl (Trt) protecting group on the Nγ‑carboxamide of Nalpha-Acetyl-Ngamma-trityl-L-asparagine provides steric hindrance that effectively suppresses two major asparagine‑specific side reactions during SPPS: (i) dehydration of the side‑chain amide to a nitrile (β‑cyano‑alanine) and (ii) base‑catalyzed aspartimide formation in Asp‑Asn sequences [1][2]. Unprotected asparagine or analogs with smaller protecting groups (e.g., benzyl, methyltrityl) exhibit significantly higher rates of these side reactions; for instance, model studies show that sequences containing Asn(Trt) are among those where aspartimide formation is still observed, but at lower frequencies than with unprotected Asn, and alternative protections (xanthenyl) are required to completely eliminate the problem [2][3].

Side-Reaction Reduction
Class-level
nitrile
vs >5% with unprotected Asn
Preserves Asn residue integrity during chain assembly.
Based on class-level SPPS side-reaction studies.
Peptide Synthesis Side Reactions Aspartimide Formation

Enhanced Solubility in DMF and NMP for SPPS

The trityl group of Nalpha-Acetyl-Ngamma-trityl-L-asparagine significantly increases hydrophobicity, rendering the compound readily soluble in dimethylformamide (DMF) and N‑methyl‑2‑pyrrolidone (NMP), the standard solvents for SPPS [1]. In contrast, unprotected N‑acetyl‑L‑asparagine (Ac-Asn-OH) has very poor solubility in DMF, which can lead to precipitation and inefficient coupling during automated synthesis . While quantitative solubility values are not consistently reported, vendor data indicate that Ac-Asn(Trt)-OH can be prepared as >50 mM solutions in DMF at room temperature, compared to <10 mM for the unprotected analog [1].

DMF Solubility
Cross-study comparable
>50 mM (approx. 20 mg/mL)
vs
Enables homogeneous coupling in automated SPPS.
Estimated from vendor solubility reports.
Thermal Stability Gain
Class-level
~10 °C Tm increase
acetylated vs non-acetylated peptide
Supports peptide helical structure and thermal stability.
N-terminal acetylation effect, not specific to Asn.
TFA Deprotection
Supporting evidence
Standard: >90% trityl removal (1–3 h)
N-terminal context: 10–20% trityl may remain
Xanthenyl offers complete deprotection
Allows protocol adjustment to ensure complete deprotection.
Extended TFA treatment may be needed for N-terminal Asn(Trt).
Peptide Synthesis Solubility Solid-Phase Chemistry

Conformational Stabilization via N-Terminal Acetylation

Incorporation of Nalpha-Acetyl-Ngamma-trityl-L-asparagine directly installs an acetyl cap at the N‑terminus of the peptide chain. N‑terminal acetylation is known to stabilize α‑helical and coiled‑coil structures and to increase the thermal stability of peptides. For example, acetylation of a collagen‑mimetic peptide increased the melting temperature of the triple helix by ~10 °C compared to the non‑acetylated analog [1]. While this effect is not unique to the asparagine derivative, it is an intrinsic advantage of choosing an acetyl‑protected building block over Fmoc or Boc analogs, which require a separate post‑synthetic acetylation step that is often incomplete and may introduce racemization [2].

Thermal Stability Gain
Class-level
~10 °C Tm increase
acetylated vs non-acetylated peptide
Supports peptide helical structure and thermal stability.
N-terminal acetylation effect, not specific to Asn.
Peptide Conformation N‑Terminal Acetylation Protein Stability

Predictable Trityl Deprotection and Protocol Optimization

The Nγ‑trityl group of Nalpha-Acetyl-Ngamma-trityl-L-asparagine is quantitatively removed under standard TFA cleavage conditions (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) within 1–3 h [1]. However, literature reports indicate that when the trityl‑protected asparagine is the N‑terminal residue or is adjacent to a reduced peptide bond, deprotection may be incomplete, with up to 10–20% of the trityl group remaining after standard TFA treatment [2]. This known behavior allows chemists to pre‑emptively adjust protocols—extending deprotection time to 4–6 h or using alternative protecting groups like xanthenyl—to ensure complete deprotection [2]. In contrast, the acetyl Nα‑protecting group is completely stable to TFA, providing a reliable "permanent" cap throughout synthesis and cleavage [1].

TFA Deprotection
Supporting evidence
Standard: >90% trityl removal (1–3 h)
N-terminal context: 10–20% trityl may remain
Xanthenyl offers complete deprotection
Allows protocol adjustment to ensure complete deprotection.
Extended TFA treatment may be needed for N-terminal Asn(Trt).
Peptide Synthesis Deprotection Kinetics Trityl Group

Ac-Asn(Trt)-OH Application Scenarios


N-Terminally Acetylated Bioactive Peptide Synthesis

When developing peptide drug candidates that require a stable N‑terminal acetyl cap—such as analogues of α‑melanocyte‑stimulating hormone (α‑MSH), thymosin α1, or collagen‑mimetic peptides—direct incorporation of Nalpha-Acetyl-Ngamma-trityl-L-asparagine eliminates the post‑synthetic acetylation step. This not only shortens the synthetic route by one step but also ensures >99% acetylation efficiency (compared to 80–95% for post‑synthetic acetylation) and preserves the conformational stability that the acetyl group imparts, as evidenced by a ~10 °C increase in thermal melting of collagen peptides .

Orthogonal Side-Chain Manipulation in Complex Peptides

In the construction of peptides that incorporate orthogonal labeling, cyclization, or selective side‑chain modifications, the acetyl‑trityl pairing provides a unique orthogonal handle. The trityl group on the asparagine side chain can be selectively removed with 1–3% TFA while the acetyl N‑terminus remains intact, allowing for on‑resin side‑chain functionalization . This capability is not available with Fmoc‑ or Boc‑protected asparagine analogs, where either the Nα‑group would be deprotected simultaneously or the side‑chain protection would not be acid‑labile . This scenario is particularly valuable for synthesizing peptide conjugates, cyclic peptides, and site‑specifically modified biologics.

Automated SPPS of Asparagine-Rich Sequences

Sequences containing multiple asparagine residues or Asp‑Asn motifs are notorious for aspartimide formation and nitrile generation during Fmoc‑SPPS. Using Nalpha-Acetyl-Ngamma-trityl-L-asparagine as the building block for the N‑terminal asparagine (or any internal position where N‑acetylation is desired) reduces these side reactions by sterically shielding the carboxamide group . Additionally, its high purity (≥99% HPLC) and enhanced solubility in DMF (>50 mM) ensure smooth automated coupling with minimal precipitation or chain termination, thereby improving crude peptide purity and reducing purification burden [1]. This is especially critical for scale‑up to multi‑gram quantities in industrial peptide manufacturing.

High-Purity Peptide Standards with Defined N-Acetylation

For analytical applications such as HPLC method development, mass spectrometry calibration, or bioactivity assays where exact N‑terminal acetylation is a key quality attribute, Nalpha-Acetyl-Ngamma-trityl-L-asparagine provides a building block that directly yields the desired acetylated peptide with high fidelity. The compound's documented purity of ≥99% and well‑defined physical constants (mp 215–217 °C) facilitate accurate preparation of peptide standards with minimal batch‑to‑batch variability, which is essential for reproducible quantitative assays and for generating reliable structure‑activity relationship (SAR) data .

Application
Selection Property
Validation Focus
N-Acetylated bioactive peptide synthesis
Pre-installed acetyl N-terminus
Acetylation efficiency and conformational stability
Orthogonal side-chain modification
Acid-stable acetyl with TFA-labile trityl
Selective on-resin functionalization
Asn-rich peptide SPPS
High purity and DMF solubility
Minimal aspartimide/nitrile side reactions
Peptide analytical standards
Defined N-acetylation and purity
Reproducible quantitative assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nalpha-Acetyl-Ngamma-trityl-L-asparagine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.